molecular formula C20H14N8O8 B11558038 (1E,1'E)-1,1'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2,4-dinitrophenyl)hydrazine]

(1E,1'E)-1,1'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2,4-dinitrophenyl)hydrazine]

Cat. No.: B11558038
M. Wt: 494.4 g/mol
InChI Key: RXXJUOAGWBWKJN-XHQRYOPUSA-N
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Description

(2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE is a complex organic compound characterized by the presence of multiple nitro groups and hydrazine linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE typically involves the condensation of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction temperature is generally maintained between 25°C to 80°C, depending on the specific reagents and desired yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product from any side products or impurities.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The nitro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Amines, thiols; reactions are performed in polar solvents such as dimethyl sulfoxide or acetonitrile, often under reflux conditions.

Major Products

The major products formed from these reactions include various nitro, amine, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-DINITROPHENYL)-2-({4-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}METHYLIDENE)HYDRAZINE involves its interaction with molecular targets through its nitro and hydrazine groups. These interactions can lead to the formation of reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Properties

Molecular Formula

C20H14N8O8

Molecular Weight

494.4 g/mol

IUPAC Name

N-[(E)-[4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenyl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C20H14N8O8/c29-25(30)15-5-7-17(19(9-15)27(33)34)23-21-11-13-1-2-14(4-3-13)12-22-24-18-8-6-16(26(31)32)10-20(18)28(35)36/h1-12,23-24H/b21-11+,22-12+

InChI Key

RXXJUOAGWBWKJN-XHQRYOPUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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